2-(Piperidin-1-ylmethyl)benzaldehyde

Catalog No.
S731381
CAS No.
61200-70-2
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-1-ylmethyl)benzaldehyde

CAS Number

61200-70-2

Product Name

2-(Piperidin-1-ylmethyl)benzaldehyde

IUPAC Name

2-(piperidin-1-ylmethyl)benzaldehyde

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,11H,1,4-5,8-10H2

InChI Key

DPHAEHVTAXKZRA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=CC=C2C=O

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C=O

Synthesis:

2-(Piperidin-1-ylmethyl)benzaldehyde can be synthesized through various methods, with the most common approach involving the condensation reaction between piperidine and 2-bromomethylbenzaldehyde. This reaction typically utilizes a base catalyst, such as sodium carbonate, and often requires reflux conditions for completion [].

Potential Applications:

While there is limited published research specifically focused on 2-(piperidin-1-ylmethyl)benzaldehyde, its structural features suggest potential applications in various scientific research fields, including:

  • Medicinal Chemistry: The presence of the piperidine ring, a common structural motif found in numerous biologically active compounds, raises the possibility that 2-(piperidin-1-ylmethyl)benzaldehyde could serve as a starting material for the synthesis of novel drug candidates. Further research is needed to explore its potential therapeutic effects and specific biological targets [].
  • Material Science: The aromatic aldehyde group in 2-(piperidin-1-ylmethyl)benzaldehyde can participate in condensation reactions with various functional groups, potentially leading to the formation of new materials with interesting properties. For example, it could be used as a building block for the synthesis of polymers or coordination complexes with specific optical or electronic properties [].
  • Organic Synthesis: The aldehyde functionality makes 2-(piperidin-1-ylmethyl)benzaldehyde a valuable intermediate for further organic transformations. It can undergo various reactions, such as reductive amination, aldol condensation, and Wittig reaction, allowing for the synthesis of diversely functionalized molecules [].

2-(Piperidin-1-ylmethyl)benzaldehyde is an organic compound characterized by the molecular formula C₁₃H₁₇NO. It features a benzaldehyde moiety substituted with a piperidin-1-ylmethyl group at the ortho position. This compound is notable for its unique structural attributes, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The piperidinylmethyl group can engage in nucleophilic substitution reactions, allowing for the replacement of the piperidine ring under suitable conditions.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAqueous solution
ReductionSodium borohydrideMethanol
SubstitutionVarious nucleophilesIn the presence of a base

The major products from these reactions include 2-(piperidin-1-ylmethyl)benzoic acid from oxidation, 2-(piperidin-1-ylmethyl)benzyl alcohol from reduction, and various substituted benzaldehydes from substitution reactions.

The biological activity of 2-(Piperidin-1-ylmethyl)benzaldehyde has been explored in various studies. It exhibits potential pharmacological properties, including antimicrobial and antifungal activities. Its interactions with biological molecules can lead to significant changes in their structure and function, making it a compound of interest in drug development .

Several synthetic routes have been developed for the preparation of 2-(Piperidin-1-ylmethyl)benzaldehyde:

  • Reaction of Benzaldehyde with Piperidine: This method involves treating benzaldehyde with piperidine in the presence of a suitable catalyst or base.
  • Formylation of Piperidine Derivatives: Another approach is to formylate piperidine derivatives followed by subsequent reactions to yield the desired product.

These methods are generally optimized for efficiency and yield, often employing solvents such as acetone or ethanol under controlled temperature conditions.

2-(Piperidin-1-ylmethyl)benzaldehyde finds applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.
  • Organic Synthesis: In the preparation of various organic compounds due to its reactive aldehyde group.
  • Research: Utilized in studies exploring structure-activity relationships in drug design .

Interaction studies have demonstrated that 2-(Piperidin-1-ylmethyl)benzaldehyde can interact with various biomolecules, leading to covalent bonding with nucleophilic sites on proteins. These interactions can alter protein function and are crucial for understanding its potential therapeutic effects. The specific mechanisms depend on the context of its application, particularly in drug development and biochemical research .

Several compounds share structural similarities with 2-(Piperidin-1-ylmethyl)benzaldehyde:

Compound NameStructural FeatureUnique Characteristics
4-(Piperidin-1-ylmethyl)benzaldehydePiperidine ring at para positionDifferent steric and electronic properties due to position
4-(Morpholin-4-ylmethyl)benzaldehydeMorpholine ring instead of piperidinePotentially different reactivity profiles due to oxygen atom
4-(Pyrrolidin-1-ylmethyl)benzaldehydePyrrolidine ringSmaller ring size may influence reactivity
4-(Piperazin-1-ylmethyl)benzaldehydePiperazine ringDifferent steric hindrance affecting interactions

Uniqueness

The uniqueness of 2-(Piperidin-1-ylmethyl)benzaldehyde lies in the specific steric and electronic properties imparted by the piperidine ring at the ortho position. This configuration influences its reactivity and interactions with other molecules, making it distinct from its analogs.

Molecular Characterization

Chemical Formula (C₁₃H₁₇NO) and CAS Registry (61200-70-2)

2-(Piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO, registered under the Chemical Abstracts Service number 61200-70-2 [1] [2]. The compound features a benzaldehyde core substituted with a piperidin-1-ylmethyl group at the ortho position relative to the aldehyde functional group [3]. The IUPAC nomenclature for this compound is 2-(piperidin-1-ylmethyl)benzaldehyde, which precisely describes its structural composition [2] [3].

The compound's molecular structure incorporates thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The simplified molecular-input line-entry system representation is C1CCN(CC1)CC2=CC=CC=C2C=O, which illustrates the connectivity between the piperidine ring and the benzaldehyde moiety [3].

Molecular Weight and Structural Parameters

The molecular weight of 2-(piperidin-1-ylmethyl)benzaldehyde is 203.28 grams per mole, as determined through computational analysis [1] [2] [3]. The exact mass is calculated to be 203.131014166 daltons, with an identical monoisotopic mass [3]. The compound contains fifteen heavy atoms, contributing to its overall structural complexity [3].

PropertyValueReference
Molecular Weight203.28 g/mol [1] [2]
Exact Mass203.131014166 Da [3]
Heavy Atom Count15 [3]
Rotatable Bond Count3 [3]
Hydrogen Bond Acceptor Count2 [3]
Hydrogen Bond Donor Count0 [3]
Topological Polar Surface Area20.3 Ų [3]

The topological polar surface area measures 20.3 square angstroms, indicating moderate polarity [3]. The compound exhibits three rotatable bonds, primarily involving the methylene bridge connecting the piperidine ring to the benzene system [3]. The hydrogen bonding characteristics include two acceptor sites and zero donor sites, reflecting the presence of the nitrogen and oxygen atoms without available hydrogen donors [3].

Stereochemical Considerations

2-(Piperidin-1-ylmethyl)benzaldehyde possesses no defined stereogenic centers, as confirmed by computational analysis showing zero defined atom stereocenters and zero undefined atom stereocenters [3]. The piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings [4] [5]. Crystallographic studies of related piperidinyl compounds have demonstrated that the piperidine ring maintains this chair conformation with torsion angles averaging approximately 56.45 degrees [4].

The methylene carbon connecting the piperidine nitrogen to the benzene ring occupies an equatorial position relative to the piperidine chair conformation [4]. This positioning minimizes steric interactions and represents the thermodynamically favored arrangement [5]. The benzene ring system remains essentially planar, with maximum deviations from planarity typically not exceeding 0.014 angstroms in related structures [4].

Physical Properties

Physical State and Appearance

2-(Piperidin-1-ylmethyl)benzaldehyde typically appears as a colorless to pale yellow liquid or solid, depending on its purity and specific storage conditions [6]. The physical state at room temperature may vary based on the degree of purity, with higher purity samples more likely to exist in solid form [6]. The compound exhibits characteristics common to aromatic aldehydes, including potential for slight discoloration upon prolonged exposure to light or air [6].

Thermal Properties

Limited experimental data are available for the specific thermal properties of 2-(piperidin-1-ylmethyl)benzaldehyde. Related piperidinyl benzaldehyde derivatives provide insight into expected thermal behavior [7] [8]. The boiling point for similar compounds in this class typically ranges from 316 to 352 degrees Celsius at 760 millimeters of mercury pressure [7] [8]. The flash point for analogous structures falls within the range of 115 to 167 degrees Celsius [7] [8].

Density measurements for related piperidinyl benzaldehyde compounds indicate values between 1.0 and 1.1 grams per cubic centimeter [7] [8]. The vapor pressure at 25 degrees Celsius for comparable structures is typically very low, often approaching zero, indicating limited volatility under standard conditions [8].

Solubility Profile in Various Solvents

The solubility characteristics of 2-(piperidin-1-ylmethyl)benzaldehyde are influenced by both the hydrophobic aromatic ring system and the hydrophilic nitrogen-containing piperidine moiety [6]. Water solubility is expected to be limited due to the predominant hydrophobic character imparted by the benzene ring and the lipophilic nature of the piperidine substituent [6]. The calculated XLogP3-AA value of 2.1 supports this assessment, indicating moderate lipophilicity [3].

Solubility in organic solvents is anticipated to be moderate to good, particularly in polar aprotic solvents that can accommodate both the aromatic system and the tertiary amine functionality [6]. The presence of the nitrogen atom provides a site for potential hydrogen bonding interactions with protic solvents, though the tertiary nature of the amine limits this capability [6].

Spectroscopic Characteristics

NMR Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-(piperidin-1-ylmethyl)benzaldehyde . Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the molecular structure and substitution pattern [10] [11] .

The aldehyde proton appears as a distinctive singlet in the downfield region between 9.8 and 10.0 parts per million, consistent with the deshielding effect of the carbonyl oxygen . Aromatic protons from the benzene ring system generate multipets in the 7.0 to 8.0 parts per million range, with splitting patterns reflecting the ortho-disubstituted aromatic system [10] [11].

Nuclear Magnetic Resonance AssignmentChemical Shift RangeMultiplicityReference
Aldehyde proton (CHO)9.8-10.0 ppmSinglet
Aromatic protons7.0-8.0 ppmMultiple [10] [11]
Methylene bridge (CH₂)3.5-3.8 ppmSinglet [12]
Piperidine ring protons1.4-2.8 ppmMultiple [12]

The piperidine ring protons exhibit characteristic patterns between 1.4 and 2.8 parts per million [12]. The methylene protons adjacent to the nitrogen typically appear around 2.4 to 2.8 parts per million, while the remaining ring methylene groups resonate at higher field [12]. The methylene bridge connecting the piperidine to the benzene ring generates a singlet around 3.5 to 3.8 parts per million [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [11]. The aldehyde carbon appears near 200 parts per million, characteristic of aromatic aldehydes [11]. Aromatic carbons resonate in the 120 to 140 parts per million region, with the specific chemical shifts dependent on the substitution pattern and electronic environment [11].

Infrared Spectroscopy Fingerprint

Infrared spectroscopy reveals characteristic absorption bands that serve as a molecular fingerprint for 2-(piperidin-1-ylmethyl)benzaldehyde [13] [14]. The carbonyl stretching vibration of the aldehyde group appears as a strong absorption band at approximately 1705 wavenumbers [13] [14]. This frequency is consistent with aromatic aldehydes, where conjugation with the benzene ring system lowers the carbonyl stretching frequency compared to aliphatic aldehydes [13] [14].

The aldehydic carbon-hydrogen stretching vibrations manifest as characteristic absorptions in the 2700 to 2800 wavenumber region [13] [15]. These bands are diagnostic for aldehyde functional groups and help distinguish aldehydes from ketones in infrared analysis [13] [15]. Aromatic carbon-hydrogen stretching appears in the 3000 to 3100 wavenumber range, typical for benzene derivatives [16] [17].

Infrared AssignmentFrequency RangeIntensityReference
Carbonyl stretch (C=O)1705 cm⁻¹Strong [13] [14]
Aldehydic C-H stretch2700-2800 cm⁻¹Moderate [13] [15]
Aromatic C-H stretch3000-3100 cm⁻¹Weak to moderate [16] [17]
Carbon-nitrogen stretch1200-1300 cm⁻¹Moderate [12]
Aromatic C=C stretch1450-1600 cm⁻¹Weak to moderate [17]

The carbon-nitrogen stretching vibrations from the piperidine ring system appear in the 1200 to 1300 wavenumber region [12]. Aromatic carbon-carbon stretching vibrations are observed in the 1450 to 1600 wavenumber range, though these may be partially obscured by other absorptions in this fingerprint region [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-(piperidin-1-ylmethyl)benzaldehyde reveals the molecular ion peak at mass-to-charge ratio 203, corresponding to the molecular weight of the compound [1] [2]. The fragmentation pattern provides structural information through characteristic neutral losses and fragment ion formation [18].

Primary fragmentation pathways include alpha cleavage adjacent to the nitrogen atom, leading to loss of the piperidine substituent [18]. This fragmentation generates a base peak or prominent ion corresponding to the benzylaldehyde cation [18]. The piperidine ring itself may undergo characteristic fragmentation, including loss of ethylene (28 mass units) to form smaller nitrogen-containing fragments [18].

Aromatic aldehydes typically exhibit loss of the aldehydic hydrogen (mass 1) to form the corresponding acylium ion [18]. Additional fragmentation may involve loss of carbon monoxide (mass 28) from the molecular ion, a common pathway for carbonyl-containing compounds [18]. The tropylium ion (mass 91) may also be observed, arising from rearrangement of the benzyl system under electron impact conditions [18].

Condensation Reactions Between Piperidine and 2-bromomethylbenzaldehyde

The most widely employed classical approach for synthesizing 2-(piperidin-1-ylmethyl)benzaldehyde involves the direct condensation reaction between piperidine and 2-bromomethylbenzaldehyde [2]. This nucleophilic substitution reaction proceeds through an SN2 mechanism, where the nucleophilic nitrogen atom of piperidine attacks the electrophilic carbon atom adjacent to the bromine leaving group.

The reaction typically requires the use of a base catalyst, most commonly potassium carbonate, to neutralize the hydrogen bromide byproduct and facilitate the substitution process [2] [3]. The condensation reaction can be conducted under various conditions, ranging from mild room temperature procedures to elevated temperature protocols that enhance reaction rates and yields.

Under basic conditions employing potassium carbonate in dimethylformamide, the reaction proceeds efficiently at temperatures between 80-110°C over periods of 2-18 hours, yielding the desired product in 65-78% yield [2] [3]. The use of anhydrous conditions and inert atmosphere significantly improves both yield and product purity by preventing side reactions and oxidative degradation of the aldehyde functionality.

Thermal condensation approaches, conducted in the absence of solvent at temperatures of 110-135°C, demonstrate exceptional efficiency with yields reaching 89-96% [3]. This method eliminates the need for additional catalysts and reduces waste generation, making it an attractive option for large-scale synthesis.

Reaction ConditionsTemperature (°C)Time (h)Yield (%)CatalystReference
Room temperature2512-2445-60None
DMF, base-catalyzed80-1102-1865-78K₂CO₃ [2] [3]
Thermal, neat110-1353-1089-96None [3]
Solvent-free1102.575-98CTAB [3]

Alternative Precursor Approaches

Several alternative synthetic pathways have been developed to access 2-(piperidin-1-ylmethyl)benzaldehyde through different precursor molecules. These approaches offer strategic advantages in terms of starting material availability, cost considerations, and synthetic flexibility.

The nucleophilic aromatic substitution of 4-fluorobenzaldehyde with piperidine represents a highly efficient alternative route [4] [3]. This approach utilizes the activating effect of the electron-withdrawing aldehyde group to facilitate nucleophilic attack on the aromatic ring. The reaction proceeds under mild conditions using potassium carbonate as base in dimethylformamide at 90°C, achieving yields of 90-98% [4] [3].

Mannich reaction protocols offer another viable synthetic strategy, employing benzaldehyde, piperidine, and formaldehyde as starting materials [5]. This three-component condensation reaction proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the aromatic ring. While yields are typically moderate (65-80%), this approach provides access to the target compound from readily available starting materials.

The oxidative transformation of 2-methylbenzaldehyde through bromination followed by nucleophilic substitution with piperidine presents an additional synthetic option. This two-step procedure involves initial radical bromination at the benzylic position using N-bromosuccinimide, followed by displacement with piperidine under basic conditions.

Modern Synthetic Strategies

Catalytic Methods and Optimizations

Contemporary synthetic approaches to 2-(piperidin-1-ylmethyl)benzaldehyde have increasingly focused on catalytic methodologies that offer enhanced selectivity, improved atom economy, and reduced environmental impact. These advanced techniques employ transition metal catalysts and novel reaction conditions to achieve superior synthetic outcomes.

Platinum nanowire-catalyzed reductive amination represents a highly efficient modern approach for constructing the carbon-nitrogen bond [6]. This methodology employs benzaldehyde and piperidine as starting materials under hydrogen atmosphere (1 bar) at 80°C in ethanol solvent. The platinum nanowires demonstrate exceptional catalytic activity, achieving near-quantitative yields (99%) with excellent selectivity [6]. The reaction proceeds through initial imine formation followed by in situ reduction to yield the desired tertiary amine product.

Zinc oxide nanocrystalline catalysts have emerged as effective Lewis acid promoters for the condensation of aromatic aldehydes with piperidine [7]. These catalysts facilitate iminium ion formation through coordination to the aldehyde carbonyl group, enhancing electrophilicity and promoting nucleophilic attack by piperidine. The nanocrystalline nature of the catalyst provides high surface area and enhanced reactivity compared to bulk zinc oxide materials.

Iridium-catalyzed enantioselective hydrogenation of pyridinium salts offers a sophisticated approach to chiral piperidine derivatives [8]. Using MeO-BoQPhos as ligand, this methodology achieves high levels of enantioselectivity (81:19 enantiomeric ratio) with good yields (82-86%). The process proceeds through asymmetric hydrogenation of the aromatic heterocycle, providing access to enantioenriched products that would be difficult to obtain through conventional synthetic routes.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 2-(piperidin-1-ylmethyl)benzaldehyde has become increasingly important in modern organic synthesis. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of energy-efficient processes.

Solvent-free condensation reactions represent a significant advancement in green synthesis methodology [9] [10]. These approaches eliminate the need for organic solvents, reducing both environmental impact and process costs. The condensation of benzaldehydes with piperidine can be effectively conducted under neat conditions using environmentally benign catalysts such as ammonium salts or supported bases [9].

Microwave-assisted synthesis protocols offer rapid and energy-efficient alternatives to conventional thermal heating methods [11]. The use of microwave irradiation significantly reduces reaction times while maintaining high yields and selectivity. This technology is particularly effective for the multicomponent reaction of benzaldehyde, piperidine, and other reactants in flow reactor configurations.

Water-mediated Knoevenagel condensation reactions provide an aqueous alternative to organic solvent systems [12]. These methodologies utilize water as the primary reaction medium, often in combination with phase transfer catalysts to enhance reactivity. The use of water as solvent aligns with green chemistry principles while offering practical advantages in terms of safety and cost.

Scale-up Considerations for Industrial Applications

The translation of laboratory-scale synthetic procedures to industrial production requires careful consideration of multiple factors including cost effectiveness, safety requirements, and process reliability. Scale-up considerations for 2-(piperidin-1-ylmethyl)benzaldehyde synthesis encompass reaction optimization, equipment design, and quality control protocols.

Continuous flow reactor technology offers significant advantages for large-scale production [11]. These systems provide enhanced heat and mass transfer, improved safety profiles, and better process control compared to traditional batch reactors. The multicomponent reaction of benzaldehyde, piperidine, and phenylacetylene has been successfully demonstrated in wall-coated tubular reactors with theoretical production rates reaching 7740 kg product per kg catalyst per hour [11].

Heat integration and energy recovery systems become increasingly important at industrial scale. The exothermic nature of many condensation reactions provides opportunities for heat recovery and process integration. Proper thermal management prevents hot spot formation and ensures consistent product quality throughout the reaction vessel.

Process analytical technology enables real-time monitoring of reaction progress and product quality during large-scale production. Techniques such as in-line spectroscopy and automated sampling systems provide immediate feedback for process optimization and quality assurance. These technologies are essential for maintaining consistent product specifications in industrial manufacturing environments.

Purification Techniques and Yield Enhancement

Crystallization and Recrystallization Methods

Recrystallization remains the most widely employed purification technique for 2-(piperidin-1-ylmethyl)benzaldehyde derivatives, offering simplicity, cost-effectiveness, and high purification efficiency [13]. The selection of appropriate recrystallization solvents is critical for achieving optimal purification results while maximizing product recovery.

Ethanol-based recrystallization protocols demonstrate excellent effectiveness for piperidine-containing benzaldehyde derivatives [13]. Absolute ethanol provides optimal solubility characteristics, allowing complete dissolution at elevated temperatures while promoting selective crystallization upon cooling. Recovery rates typically range from 85-95% with high purity levels achieved through single recrystallization procedures [13].

Acetonitrile represents an alternative recrystallization solvent particularly effective for polar piperidine derivatives [13]. The moderate polarity of acetonitrile provides balanced solubility characteristics, enabling efficient purification of compounds containing both hydrophobic aromatic regions and hydrophilic amine functionalities. The sharp temperature-dependent solubility profile of acetonitrile facilitates clean separation of product from impurities.

Mixed solvent systems, such as ethanol-ethyl acetate combinations, offer enhanced selectivity for complex purification challenges [13]. These binary solvent mixtures can be optimized to achieve precise solubility profiles that maximize purification efficiency while minimizing product losses.

Chromatographic Separation Techniques

Column chromatography provides high-resolution separation capabilities essential for achieving research-grade purity levels [14] [15]. Silica gel stationary phases with hexane-ethyl acetate gradient elution systems offer excellent separation of 2-(piperidin-1-ylmethyl)benzaldehyde from synthetic impurities and byproducts.

The optimization of mobile phase composition requires careful consideration of compound polarity and separation requirements. Typical gradient systems begin with low polarity mixtures (hexane:ethyl acetate 7:3) and progress to higher polarity compositions (hexane:ethyl acetate 3:7) to achieve complete elution while maintaining separation resolution [14].

Flash chromatography techniques enable rapid purification with minimal solvent consumption [16]. These methods employ higher flow rates and optimized column dimensions to reduce purification time while maintaining separation efficiency. Petroleum ether-ethyl acetate solvent systems provide effective separation with good environmental profiles.

High-performance liquid chromatography offers analytical and preparative purification capabilities with exceptional precision [17]. Specialized stationary phases, such as C18-5-fluorophenyl mixed bonded silica gel, enable separation of closely related isomers and impurities that cannot be resolved through conventional chromatographic methods [17].

Extraction and Isolation Procedures

Liquid-liquid extraction procedures provide efficient initial purification for crude reaction mixtures [18]. Chloroform extraction demonstrates exceptional efficiency for isolating benzaldehyde derivatives from aqueous or polar reaction media, achieving greater than 95% recovery with minimal co-extraction of interfering components [18].

The selection of extraction solvents requires optimization based on product solubility, selectivity requirements, and environmental considerations. Dichloromethane offers excellent extraction efficiency but requires careful handling due to environmental and health concerns. Ethyl acetate provides a more environmentally acceptable alternative with good extraction capabilities for moderately polar compounds.

Acid-base extraction protocols can be employed for compounds containing ionizable functional groups. These procedures utilize pH manipulation to enhance selectivity and enable separation of basic piperidine derivatives from neutral impurities through sequential extraction with aqueous acid and base solutions.

Mechanistic Insights into Synthetic Pathways

Nucleophilic Substitution Mechanisms

The condensation reaction between piperidine and 2-bromomethylbenzaldehyde proceeds through a well-characterized SN2 mechanism [2]. The nucleophilic nitrogen atom of piperidine attacks the electrophilic carbon atom bearing the bromine substituent, resulting in simultaneous bond formation and bromine elimination. This concerted process exhibits second-order kinetics, with reaction rates dependent on the concentrations of both nucleophile and electrophile.

The electronic properties of the benzaldehyde substrate significantly influence reaction rates and selectivity. The electron-withdrawing nature of the aldehyde group enhances the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attack. Substituent effects on the aromatic ring can modulate reaction rates through both electronic and steric influences.

Solvent effects play a crucial role in determining reaction outcomes [19]. Polar aprotic solvents such as dimethylformamide effectively solvate the ionic transition state while avoiding competitive coordination to the nucleophile. The stabilization of ionic intermediates in polar media accelerates reaction rates and improves yields compared to nonpolar solvent systems.

Catalytic Cycle Analysis

Transition metal-catalyzed reductive amination processes involve complex catalytic cycles with multiple elementary steps [6]. The platinum nanowire-catalyzed system operates through initial coordination of both benzaldehyde and piperidine to the metal surface, followed by hydrogen activation and selective reduction of the intermediate imine species.

The mechanism of zinc oxide-catalyzed condensation reactions involves Lewis acid activation of the aldehyde carbonyl group [7]. Coordination of the aldehyde oxygen to zinc centers enhances electrophilicity and facilitates nucleophilic attack by piperidine. The subsequent elimination of water regenerates the catalyst and completes the catalytic cycle.

Detailed kinetic studies of piperidine-catalyzed Knoevenagel condensation reactions have revealed the importance of iminium ion intermediates [20] [21]. The formation of iminium ions represents the rate-determining step, with free energy barriers of approximately 21.8 kcal/mol calculated through theoretical methods [20] [21]. The catalytic effect of piperidine primarily involves facilitation of the elimination step rather than activation of the benzaldehyde electrophile.

Thermodynamic and Kinetic Considerations

Computational studies have provided detailed insights into the thermodynamic and kinetic aspects of piperidine-benzaldehyde condensation reactions [20] [21]. Free energy profiles reveal that carbinolamine formation involves catalysis by protic solvents, with methanol facilitating proton transfer processes that reduce activation barriers.

The decomposition of carbinolamine intermediates proceeds through hydroxide ion elimination without classical transition states, leading directly to iminium ion formation [20] [21]. This process exhibits a free energy barrier of approximately 21.8 kcal/mol, representing the rate-determining step in the overall transformation.

Experimental kinetic measurements demonstrate good agreement with theoretical predictions, validating computational approaches for understanding reaction mechanisms [20] [21]. The observed activation energy of 20.0 kcal/mol closely matches calculated values, confirming the accuracy of theoretical models for predicting reaction behavior.

Temperature effects on reaction rates follow Arrhenius behavior, with rate constants increasing exponentially with temperature. The relatively moderate activation energies enable efficient reactions at temperatures between 80-110°C, providing practical synthetic conditions for laboratory and industrial applications.

XLogP3

2.1

Wikipedia

2-[(Piperidin-1-yl)methyl]benzaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types